molecular formula C7H6FNO2 B3348504 2-Fluorobenzohydroxamic acid CAS No. 17512-70-8

2-Fluorobenzohydroxamic acid

Cat. No. B3348504
CAS RN: 17512-70-8
M. Wt: 155.13 g/mol
InChI Key: XIGPZJPFILCQSC-UHFFFAOYSA-N
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Description

2-Fluorobenzohydroxamic acid (2-FBHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzohydroxamic acid and contains a fluorine atom at the 2-position of the benzene ring.

Mechanism of Action

The mechanism of action of 2-Fluorobenzohydroxamic acid involves the inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, 2-Fluorobenzohydroxamic acid can increase histone acetylation and promote the expression of genes that are involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
2-Fluorobenzohydroxamic acid has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Fluorobenzohydroxamic acid in lab experiments is its specificity for HDAC enzymes. It has been found to be a potent inhibitor of HDAC6, which is involved in the regulation of cell migration and invasion. However, one limitation of using 2-Fluorobenzohydroxamic acid is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-Fluorobenzohydroxamic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 2-Fluorobenzohydroxamic acid. Another area of research is the investigation of the potential use of 2-Fluorobenzohydroxamic acid in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of 2-Fluorobenzohydroxamic acid in the treatment of inflammatory diseases warrants further investigation.

Scientific Research Applications

2-Fluorobenzohydroxamic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and are being investigated as a potential treatment for various types of cancer.

properties

IUPAC Name

2-fluoro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGPZJPFILCQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296814
Record name 2-FLUOROBENZOHYDROXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzohydroxamic acid

CAS RN

17512-70-8
Record name 2-Fluoro-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17512-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111685
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-FLUOROBENZOHYDROXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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